1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-
Overview
Description
Molecular Structure Analysis
The molecular structure of indole compounds involves a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific structure of “1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-” would include additional groups attached to this basic structure, but specific details are not available in the sources I have access to.Scientific Research Applications
1. Organometallic Chemistry
"1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" and related compounds have been studied in the context of organometallic chemistry. For example, Tollari et al. (2000) explored carbene complexes of cycloplatinated 1H-indole derivatives, demonstrating their potential in synthesizing various metal-organic frameworks and ligands (Tollari et al., 2000).
2. Natural Product Research
In natural product research, these compounds have been identified in novel microbial strains. Jansen et al. (2014) discovered indole derivatives, including indolyl ethanol, in cultures of a new myxobacterial strain, showing the significance of these compounds in natural product chemistry and potential pharmaceutical applications (Jansen et al., 2014).
3. Medicinal Chemistry
In medicinal chemistry, derivatives of "1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" have been synthesized for antimicrobial activities. Vijaya Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives, showing antimicrobial properties against various pathogens (Vijaya Laxmi & Rajitha, 2010).
4. Synthetic Chemistry
The compound and its derivatives have also found applications in synthetic chemistry. Noland et al. (2018) investigated condensation reactions of indole with acetophenones, contributing to the field of synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Noland et al., 2018).
Properties
IUPAC Name |
2-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)3-4-12-5-6-14-13(7-8-17)10-16-15(14)9-12/h3,5-6,9-10,16-17H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYAYZKRMLYPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438237 | |
Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583060-24-6 | |
Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-prenyltryptophol and what other compounds are often found alongside it?
A1: 6-Prenyltryptophol has been isolated from marine Streptomyces species, specifically from a strain collected from a seagrass on a beach in Côn Đảo, Vietnam. [] This research identified the compound alongside other amino acid derivatives like N-acetyltryptamine, N-acetyltyramine, and notably, alongside siderophores like desferrioxamine E and spoxazomicin A. [] Interestingly, the production of 6-prenyltryptophol was enhanced when the Streptomyces strain was cultured with ferric ions. [] Another study found 6-prenyltryptophol within the exometabolome of a Streptomyces sp. isolated from the Odesa bay, alongside compounds like enterocin, medelamine A, and turbinaric acid. []
Q2: How does genomic analysis contribute to our understanding of 6-prenyltryptophol production in bacteria?
A2: Genomic sequencing of the Streptomyces sp. V17-9 strain revealed 20 putative biosynthetic gene clusters, some of which were linked to the production of 6-prenyltryptophol and other identified compounds. [] Researchers used sequence similarity networks to analyze the diversity and complexity of indole and siderophore gene clusters within the Streptomyces genus. [] Phylogenomic analysis specifically targeting the gene cluster responsible for 6-prenyltryptophol biosynthesis provided insights into the evolutionary history of these genes and their potential for producing such compounds in other Streptomyces strains. [] This approach highlights the power of genomics in identifying new producers and potentially engineering strains for enhanced production of valuable compounds like 6-prenyltryptophol.
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